molecular formula C8H9ClN2O2 B13049987 (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid

Cat. No.: B13049987
M. Wt: 200.62 g/mol
InChI Key: SPRQVKLAWASXRI-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is a chemical compound that features an amino group, a chloropyridine moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine and a suitable amino acid derivative.

    Formation of Intermediate: The amino group is introduced to the 4-chloropyridine ring through a nucleophilic substitution reaction, forming an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with a propanoic acid derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group and chloropyridine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and a propanoic acid moiety attached to the chloropyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its simpler analogs.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1

InChI Key

SPRQVKLAWASXRI-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=CN=C(C=C1Cl)C(CC(=O)O)N

Origin of Product

United States

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